Regulatory Compliance and Traceability vs. Non-Pharmacopeial Carbazole Impurities
1-(6-Chloro-9H-carbazol-2-yl)ethanone (92841-22-0) is supplied as a certified Carprofen EP Impurity D reference standard, which includes detailed characterization data (e.g., NMR, HPLC, MS) compliant with EP guidelines and offers potential traceability to USP or EP primary standards [1]. In contrast, many generic carbazole derivatives offered as 'impurity standards' do not come with this level of regulatory compliance or documented traceability, and their purity may only be specified as ≥95% by HPLC without a full suite of characterization . This difference is critical for meeting ICH and FDA requirements for analytical method validation in pharmaceutical development.
| Evidence Dimension | Regulatory Compliance and Characterization |
|---|---|
| Target Compound Data | Full characterization package (NMR, MS, HPLC) with potential EP/USP traceability |
| Comparator Or Baseline | Generic, non-pharmacopeial carbazole impurity (e.g., from chemical supplier without reference standard certification) |
| Quantified Difference | Full vs. limited characterization; documented traceability vs. no traceability claim |
| Conditions | Pharmaceutical quality control and regulatory submission context |
Why This Matters
For ANDA/DMF submissions, using a certified reference standard like Carprofen EP Impurity D is essential for demonstrating analytical method robustness and impurity profiling accuracy, which directly impacts regulatory approval timelines and manufacturing compliance.
- [1] ChemWhat. Carprofen EP Impurity D CAS#: 92841-22-0. Available from: https://www.chemwhat.com/carprofen-ep-impurity-d-cas-92841-22-0. View Source
